molecular formula C18H19NO6 B3096158 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoic acid hydrate CAS No. 1272755-68-6

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoic acid hydrate

Cat. No.: B3096158
CAS No.: 1272755-68-6
M. Wt: 345.3
InChI Key: RWWKTJDSARSZJL-NTISSMGPSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoic acid hydrate is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound features a hydroxyl group at the β-position of the amino acid backbone, which influences its solubility and reactivity in coupling reactions.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5.H2O/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22);1H2/t16-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWKTJDSARSZJL-NTISSMGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CO)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoic acid hydrate: undergoes various chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to a carboxylic acid.

  • Reduction: The fluorenyl group can be reduced under specific conditions.

  • Substitution: The amide bond can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Using nucleophiles like ammonia (NH3) under acidic conditions.

Major Products Formed:

  • Oxidation: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-carboxypropanoic acid.

  • Reduction: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoic acid.

  • Substitution: Amide derivatives with various nucleophiles.

Scientific Research Applications

Peptide Synthesis

1.1 Role as a Protecting Group

FMoc (9H-fluoren-9-ylmethoxycarbonyl) is widely used as a protecting group for amino acids during the synthesis of peptides. The FMoc group can be easily removed under mild basic conditions, making it advantageous for solid-phase peptide synthesis (SPPS). This property allows for the selective protection of amino groups while facilitating the coupling of amino acids to form peptides.

1.2 Case Studies in Peptide Synthesis

Several studies have demonstrated the efficiency of FMoc-protected amino acids in synthesizing complex peptides:

  • Study on Antimicrobial Peptides : Research has shown that incorporating FMoc-protected amino acids into the synthesis of antimicrobial peptides enhances their stability and activity against bacterial strains .
  • Therapeutic Peptide Development : The use of FMoc-protected amino acids has been pivotal in developing therapeutic peptides targeting various diseases, including cancer and metabolic disorders .

Therapeutic Applications

2.1 Potential Drug Candidates

Research indicates that compounds like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoic acid hydrate may serve as precursors for drug candidates due to their structural properties.

  • Anti-cancer Agents : Preliminary studies suggest that derivatives of FMoc-protected amino acids exhibit anti-cancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's .

Biochemical Studies

3.1 Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly those involving proteases and peptidases. Its structural features allow it to act as an effective inhibitor, providing insights into enzyme mechanisms and potential therapeutic targets.

3.2 Structural Biology

In structural biology, this compound serves as a valuable tool for studying protein-ligand interactions and conformational changes in proteins upon ligand binding.

Summary Table of Applications

Application AreaDescriptionReferences
Peptide SynthesisUsed as a protecting group for amino acids in SPPS
Drug DevelopmentPotential precursor for anti-cancer and neuroprotective drugs
Enzyme Inhibition StudiesEffective inhibitor for proteases
Structural BiologyAids in studying protein-ligand interactions

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: Interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.

  • Pathways: Modulates signaling pathways related to inflammation and oxidative stress, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fmoc-protected amino acid derivatives are structurally diverse, with variations in side chains, substituents, and functional groups. Below is a detailed comparison with key analogs:

Structural and Functional Variations

Compound Name Substituent/R Group CAS No. Molecular Formula Molecular Weight (g/mol) Primary Uses
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoic acid hydrate –CH(OH)CH3 Not specified Likely C20H19NO5·xH2O ~355 (anhydrous basis) Peptide synthesis, SPPS
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid –CH2-C6H4-(2-CH3) 211637-75-1 C25H23NO4 401.45 Lab chemicals, peptide intermediates
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid –N(CH3)-COOCH3 2044710-58-7 C21H21NO6 383.40 R&D, organic synthesis
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid –CH2-(6-Cl-indol-3-yl) 908847-42-7 C26H21ClN2O4 477.91 Specialty peptide synthesis
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid –CH2-(3-thienyl) 186320-06-9 C22H19NO4S 393.46 Bioactive molecule development

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoic acid hydrate, commonly referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a complex organic compound with significant potential in medicinal chemistry and biological research. Its structure features a fluorenylmethoxycarbonyl group, which is widely used as a protecting group in peptide synthesis, alongside a hydroxypropanoic acid moiety that may contribute to its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C19H19NO5
  • Molecular Weight : 341.36 g/mol
  • CAS Number : Not specified in the search results.

The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug development and biochemical studies.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Interaction : The Fmoc group stabilizes reactive amines, while the hydroxypropanoic acid may interact with enzymes or receptors through hydrogen bonding and other non-covalent interactions.
  • Antimicrobial Potential : Similar compounds have shown antimicrobial properties, suggesting that this derivative may exhibit similar effects against various pathogens.

Research Findings

  • Antimicrobial Activity : Studies on related fluorenone derivatives indicate potential antimicrobial effects against Gram-positive and Gram-negative bacteria. For instance, fluorenone derivatives have demonstrated inhibitory activity against Staphylococcus aureus and Escherichia coli at varying concentrations, indicating that structural modifications can enhance their efficacy .
  • Cytotoxicity and Antiproliferative Effects : Research has shown that certain fluorenone derivatives possess cytotoxic properties against cancer cell lines. For example, modifications leading to improved antiproliferative activity have been observed, particularly for compounds acting as topoisomerase inhibitors .
  • Inflammatory Response Modulation : Some studies suggest that related compounds can modulate inflammatory responses by inhibiting cytokine production (e.g., IL-6), which is crucial in conditions like cancer and autoimmune diseases .

Case Studies

StudyFindings
Antimicrobial Testing Fluorenone derivatives exhibited significant activity against Bacillus anthracis and methicillin-resistant Staphylococcus aureus, suggesting potential for therapeutic applications .
Cytotoxicity Assessment Certain derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic promise .
Inflammation Inhibition Compounds demonstrated dose-dependent inhibition of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Q & A

Q. What is the role of the Fmoc group in this compound, and how does it influence peptide synthesis workflows?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile protecting groups allows selective removal under mild basic conditions (e.g., 20% piperidine in DMF), minimizing side reactions. This enables sequential coupling of amino acids while preserving acid-sensitive side chains . The Fmoc group’s UV activity also facilitates real-time monitoring of deprotection efficiency via spectrophotometry.

Q. What are the recommended steps for synthesizing and purifying this compound?

Synthesis typically involves:

Protection : Introducing the Fmoc group to the amino acid using reagents like Fmoc-Cl in a basic solvent (e.g., DMF or THF).

Coupling : Activating the carboxylic acid with coupling agents (e.g., HBTU or DIC) in the presence of a base (e.g., NMM).

Deprotection : Removing the Fmoc group with piperidine/DMF to regenerate the free amine for subsequent reactions .
Purification is achieved via reverse-phase HPLC or flash chromatography, with purity validated by analytical HPLC (>99%) and structural confirmation via 1^1H NMR .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (GHS H335) .
  • Spill Management : Collect spills using inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency in SPPS using this compound?

Key parameters include:

  • Solvent Selection : DMF or DCM for optimal solubility and minimal racemization.
  • Coupling Reagents : HBTU/HOBt or DIC/Oxyma for enhanced activation kinetics.
  • Temperature : Maintain 0–4°C during coupling to suppress epimerization.
  • Molar Ratios : Use a 3–5x excess of activated amino acid relative to resin-bound peptides .
    Monitor completion via Kaiser test or FT-IR for unreacted amines.

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR or MS) during structural characterization?

  • Multi-Technique Validation : Cross-validate 1^1H/13^{13}C NMR, HRMS, and IR data to confirm stereochemistry and functional groups.
  • Dynamic Light Scattering (DLS) : Assess aggregation states that may skew spectral interpretations.
  • Reference Standards : Compare with literature data for similar Fmoc-protected amino acids (e.g., C24H21NO5 derivatives) .

Q. What strategies mitigate hydrolytic degradation during long-term storage?

  • Storage Conditions : Store at –20°C under inert gas (N2_2 or Ar) in airtight, light-protected containers to prevent oxidation and moisture uptake.
  • Lyophilization : Convert to a stable lyophilized powder for extended shelf life.
  • Stability Monitoring : Conduct periodic HPLC assays to detect decomposition products (e.g., free amine or diketopiperazine formation) .

Q. How does the stereochemistry of the hydroxyl group influence its reactivity in glycosylation or phosphorylation studies?

The (S)-configuration at the 3-hydroxy position enhances nucleophilic reactivity, enabling site-specific modifications (e.g., phosphorylation via DCC-mediated coupling). Steric hindrance from the Fmoc group directs regioselectivity, favoring reactions at the hydroxyl over the carboxylate .

Methodological Considerations

Q. What analytical techniques are essential for quality control in batch-to-batch consistency?

  • HPLC : Use C18 columns with UV detection (265 nm for Fmoc absorption) to assess purity.
  • Chiral HPLC : Verify enantiomeric excess (>99% for (S)-isomer).
  • Elemental Analysis : Confirm C, H, N composition (e.g., C24H21NO5·H2_2O for the hydrate) .

Q. How can researchers adapt this compound for novel applications, such as fluorescent probes or PROTACs?

  • Fluorescent Tagging : Introduce dansyl or FITC groups post-deprotection via NHS ester chemistry.
  • Bifunctional Linkers : Utilize the hydroxyl group for click chemistry (e.g., CuAAC with azide-functionalized ligands) .
  • PROTAC Design : Conjugate via EDC/NHS to E3 ligase ligands for targeted protein degradation studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoic acid hydrate
Reactant of Route 2
Reactant of Route 2
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoic acid hydrate

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